

SSR128129E Preclinical Profile and Comparison

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Compound Focus: **SSR128129E**

Cat. No.: S548012

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SSR128129E (SSR) is a novel, extracellularly-acting, small-molecule **allosteric inhibitor** of Fibroblast Growth Factor Receptor (FGFR) signaling [1] [2] [3]. The tables below summarize its core characteristics and compare it with other FGFR inhibitors.

Table 1: Profile of **SSR128129E**

Feature	Description
Mechanism of Action	Allosteric, extracellular FGFR blocker (Type III inhibitor) [1] [2] [3].
Binding Site	Extracellular domain of FGFR; does not compete with FGF ligand [2] [3].
Primary Effect	Inhibits FGF-induced FGFR internalization and downstream signaling [2] [3].
Key Preclinical Finding	Acts as a radiosensitizer in human glioblastoma models [1].

Table 2: Comparison with Other FGFR Inhibitors

Inhibitor Name	Binding Type / Features	Key Targets (IC50)	Clinical Status (Example)
SSR128129E	Allosteric (Type III), Extracellular, Non-ATP-competitive [2] [3]	Pan-FGFR blocker [1]	Preclinical research

Inhibitor Name	Binding Type / Features	Key Targets (IC50)	Clinical Status (Example)
Erdafitinib (JNJ-42756493)	Reversible, Type I, ATP-competitive [4]	FGFR1: 1.2 nM; FGFR2: 2.5 nM; FGFR3: 3.0 nM; FGFR4: 5.7 nM [4]	FDA-approved [4]
AZD4547	Reversible, Type I, ATP-competitive [4]	FGFR1: 0.2 nM; FGFR2: 2.5 nM; FGFR3: 1.8 nM; FGFR4: 165 nM [4]	Phase I/II trials [4]
Ly2874455	Reversible, Type I, ATP-competitive [4]	FGFR1: 2.8 nM; FGFR2: 2.6 nM; FGFR3: 6.4 nM; FGFR4: 6 nM [4]	Phase I trials [4]

Detailed Experimental Data & Protocols

The preclinical validation of **SSR128129E** involved a series of rigorous in vitro and in vivo experiments, primarily investigating its potential as a **radiosensitizer** for glioblastoma (GBM) treatment [1].

Table 3: Key Preclinical Efficacy Data for SSR128129E

Experiment Model	Treatment Groups	Key Results / Outcome
In Vitro Clonogenic Assay (U87, U251, SF763, SF767 GBM cells) [1]	Radiation alone vs. Radiation + 0.1 μ M SSR [1]	Significant reduction in cell survival post-irradiation in radioresistant cells (U87, SF763). Sensitizer Enhancement Ratio (SER) at 10% survival: 1.5 for U87 cells [1].

| **In Vivo Orthotopic Xenograft** (Mice with U87 GBM cells) [1] | 1. Control 2. SSR alone (50 mg/kg) 3. Radiation alone (2 x 2.5 Gy) 4. SSR + Radiation [1] | SSR + Radiation significantly increased neurological sign-free survival vs. all other groups (p=0.008 vs. control; p=0.03 vs. radiation alone). No weight loss or apparent toxicity [1]. | | **Hypoxia Modulation In Vitro** (U87 cells) [1] | Hypoxic conditions with/without SSR [1] | Reduced HIF-1 α expression under hypoxia [1]. |

Detailed Experimental Methodologies

- **Cell Culture and Treatment:**

- **Cell Lines:** Human glioblastoma lines (U87, U251, SF763, SF767) were maintained as monolayers in DMEM medium with 10% Fetal Calf Serum (FCS) [1].
- **Drug Treatment:** Cells were treated with 0.1 μ M **SSR128129E** prior to irradiation. This concentration was determined to be non-cytotoxic and not affect cell growth on its own [1].

- **Clonogenic Survival Assay:**

- After treatment with SSR and/or radiation, cells were harvested and seeded at low density for colony formation [1].
- Colonies were fixed, stained, and counted after a suitable incubation period. Cell survival curves were plotted, and the **Sensitizer Enhancement Ratio (SER)** was calculated to quantify the radiosensitizing effect [1].

- **In Vivo Efficacy Study:**

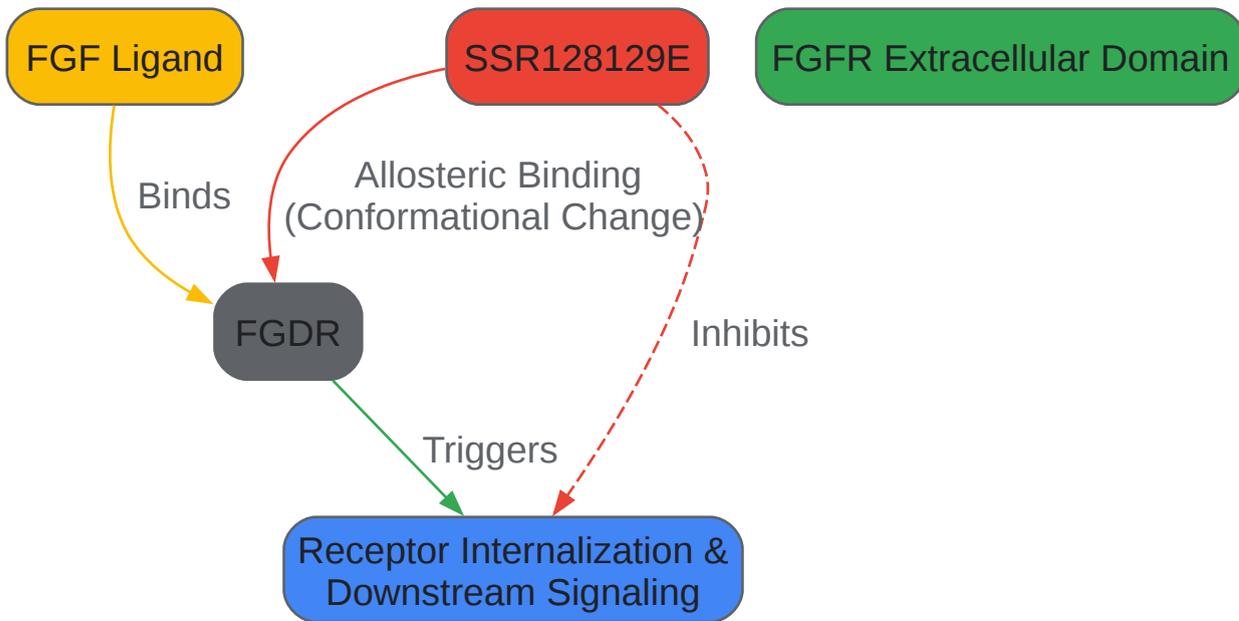
- **Model:** Mice with orthotopically implanted U87 glioblastoma cells [1].
- **Dosing:** Mice were treated with **SSR128129E** (50 mg/kg) or vehicle one hour before each local irradiation dose (2.5 Gy). This was performed twice [1].
- **Endpoint:** Survival was monitored, with a focus on the appearance of neurological signs indicating tumor progression [1].

- **Mechanism of Action Studies:**

- The allosteric mechanism and binding to the extracellular FGFR domain were confirmed using **crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations** [2] [3]. These studies showed that SSR induces a conformational change in the extracellular domain, preventing receptor internalization without competing with FGF for binding [2] [3].

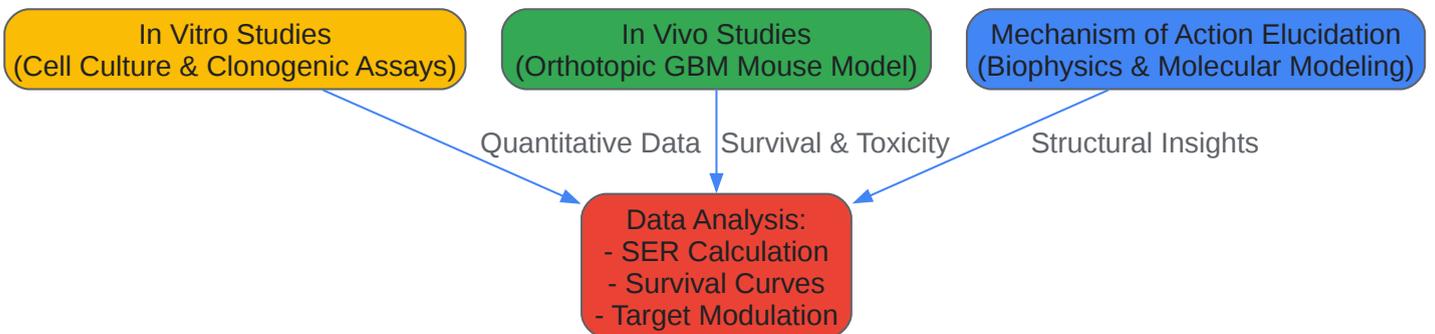
Mechanism of Action and Experimental Workflow

The unique value of **SSR128129E** lies in its allosteric mechanism, which is illustrated below alongside a summary of the key experimental workflow.



Mechanism of SSR128129E as an Allosteric FGFR Blocker

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Preclinical Validation Workflow for SSR128129E

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Key Differentiators and Research Implications

SSR128129E represents a distinct class of FGFR inhibitor with several key differentiators:

- **Overcoming Radioresistance:** Its primary validated preclinical application is as a **radiosensitizer**, directly addressing the major challenge of radioresistance in cancers like glioblastoma [1].

- **Unique Allosteric Mechanism:** As an extracellular, non-ATP-competitive inhibitor, **SSR128129E** avoids issues common to ATP-competitive drugs. This mechanism offers a potential path to overcoming **drug resistance** caused by mutations in the kinase domain [2] [3] [5].
- **Favorable Preclinical Safety:** The in vivo studies reported no significant weight loss or apparent toxicity at efficacious doses when combined with radiation, suggesting a potentially wide therapeutic window [1].

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To cite this document: Smolecule. [SSR128129E Preclinical Profile and Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548012#ssr128129e-preclinical-validation-studies>]

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